molecular formula C22H13BrN2OS3 B6140581 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

Cat. No.: B6140581
M. Wt: 497.5 g/mol
InChI Key: BXRMKLHSQCSKNS-UHFFFAOYSA-N
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Description

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of bromophenyl, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can also involve the use of sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate, which results in a mixture of products, including the target compound and its intramolecular cyclization product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the bromophenyl moiety, leading to different reduced products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be investigated for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: The compound could serve as a lead compound in drug discovery, particularly for diseases where its structural features are beneficial.

    Industry: It may be used in the development of new materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the bromophenyl and thiophene groups, can influence its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of bromophenyl, thiophene, and pyridine groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2OS3/c23-15-7-5-14(6-8-15)19(26)13-29-22-17(12-24)16(20-3-1-9-27-20)11-18(25-22)21-4-2-10-28-21/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMKLHSQCSKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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